molecular formula C12H9BrO2 B2582142 2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one CAS No. 1343669-33-9

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one

Cat. No. B2582142
CAS RN: 1343669-33-9
M. Wt: 265.106
InChI Key: CBPMLVWEFRLBHE-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one, also known as Bromofenone, is an organic compound with the molecular formula C12H9BrO2. It is a white crystalline powder that is commonly used in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Photoinduced Oxidative Annulation

The compound has been used in the study of photoinduced oxidative annulation processes. Specifically, research has shown the utility of similar furan-based compounds in synthesizing highly functionalized polyheterocyclic compounds through an oxidant and transition-metal-free process. This method leverages the excited-state intramolecular proton transfer (ESIPT) phenomenon, offering a pathway to synthesize complex molecular structures without the need for metal catalysts or external oxidizing agents (Zhang et al., 2017).

Sonogashira Coupling and Cycloisomerization

Another significant application involves a one-pot pathway combining intermolecular Sonogashira coupling with intramolecular cycloisomerization. This methodology facilitates the creation of 2,3-disubstituted benzo[b]furans, showcasing the compound's utility in forming C-C bonds efficiently and with good functional group tolerance. This demonstrates its value in constructing complex furan-based molecular frameworks that could be relevant in various chemical synthesis and material science applications (Kishore & Satyanarayana, 2022).

Chemoenzymatic Synthesis

The compound has also been explored in the chemoenzymatic synthesis of furan-based alcohols. Studies involving the enantioselective acylation of racemic 1-(furan-2-yl)ethanols highlight the potential for using such compounds in producing enantiomerically enriched molecules. This process utilizes lipase-catalyzed reactions, indicating the compound's applicability in environmentally friendly and selective synthetic pathways (Hara et al., 2013).

Photophysical Property Investigation

Research on novel biphenyl derivatives containing furan and thiophene groups, including structures related to 2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one, has provided insights into the photophysical properties of such compounds. The studies, focusing on UV-Vis absorption and photoluminescence spectra, underscore the potential application of these compounds in developing new materials for optoelectronic devices (Li et al., 2010).

Metal-free Synthesis of Polysubstituted Pyrroles

An efficient, metal-free method has been developed for synthesizing polysubstituted pyrrole derivatives from furan-2-yl(phenyl)methanol derivatives. This showcases the compound's utility in green chemistry, offering a pathway to construct complex pyrrole structures using water as a solvent and surfactants, highlighting its role in sustainable chemical synthesis practices (Kumar et al., 2017).

properties

IUPAC Name

2-(2-bromophenyl)-1-(furan-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPMLVWEFRLBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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